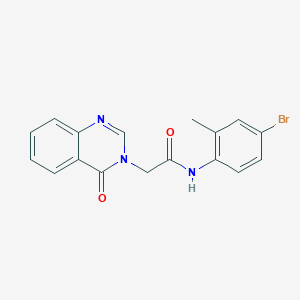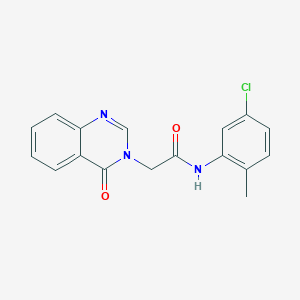![molecular formula C21H21BrN2O4 B277611 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BBI608, is a small molecule drug that has been developed as an anti-cancer agent. This compound has been shown to have promising results in preclinical studies and is currently in clinical trials for various types of cancer.
Mecanismo De Acción
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. This compound binds to a protein called Dishevelled, which is involved in the Wnt signaling pathway. By binding to Dishevelled, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one prevents the activation of downstream proteins involved in cell proliferation and differentiation. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one also inhibits cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer activity in various preclinical studies. This compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it has been shown to have anti-cancer activity in various preclinical studies. This compound has also been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it is still in clinical trials and its safety and efficacy have not been fully established.
Direcciones Futuras
There are several future directions for 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one research. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with Dishevelled. Another direction is to explore the potential of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a combination therapy with other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to fully establish the safety and efficacy of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as an anti-cancer agent.
Métodos De Síntesis
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with morpholine and formaldehyde to obtain 3-(morpholin-4-ylmethyl)-3-oxopropyl-4-bromo-1H-indole-2-carboxylate. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to obtain 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.
Aplicaciones Científicas De Investigación
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer activity in various preclinical studies. This compound has been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C21H21BrN2O4 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H21BrN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2 |
Clave InChI |
OPSGJKAMHLCCGJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
SMILES canónico |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)



![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B277543.png)
![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)

![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B277552.png)


![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
